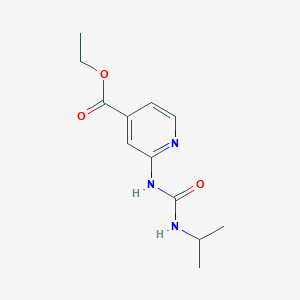![molecular formula C12H10ClN5O B8296242 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8296242.png)
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine
概要
説明
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core fused with an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Introduction of the Chlorine Atom: Chlorination of the pyrido[3,2-d]pyrimidine core can be performed using reagents such as phosphorus oxychloride (POCl3) under reflux conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving 3,5-dimethylisoxazole precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to maintain high temperatures and efficient mixing, as well as employing automated systems for precise reagent addition and reaction monitoring.
化学反応の分析
Types of Reactions
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrido[3,2-d]pyrimidine core can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the isoxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
Substitution Reactions: Products include various substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the isoxazole ring.
科学的研究の応用
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studying various biological pathways and molecular targets, such as kinases and receptors.
Chemical Biology: It is employed in chemical biology for probing cellular processes and identifying new therapeutic targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrido[2,3-d]pyrimidine core but lacks the isoxazole ring.
6-Bromopyrido[2,3-d]pyrimidin-4-yl derivatives: These compounds have a bromine atom instead of chlorine and may exhibit different reactivity and biological activity.
Uniqueness
6-chloro-N-(3,5-dimethyl-4-isoxazolyl)-Pyrido[3,2-d]pyrimidin-4-amine is unique due to the presence of both the pyrido[3,2-d]pyrimidine core and the isoxazole ring, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
特性
分子式 |
C12H10ClN5O |
|---|---|
分子量 |
275.69 g/mol |
IUPAC名 |
N-(6-chloropyrido[3,2-d]pyrimidin-4-yl)-3,5-dimethyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C12H10ClN5O/c1-6-10(7(2)19-18-6)17-12-11-8(14-5-15-12)3-4-9(13)16-11/h3-5H,1-2H3,(H,14,15,17) |
InChIキー |
ONAGNMGNQSPUKH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)NC2=NC=NC3=C2N=C(C=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B8296166.png)


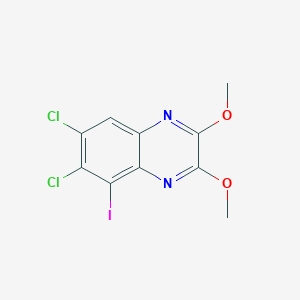

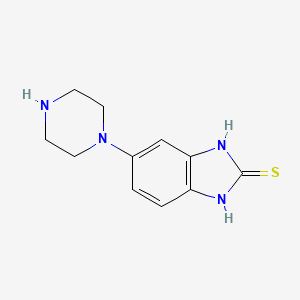
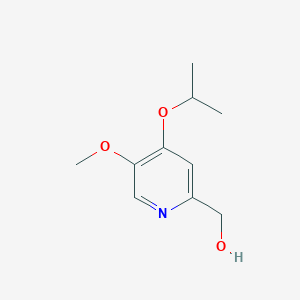
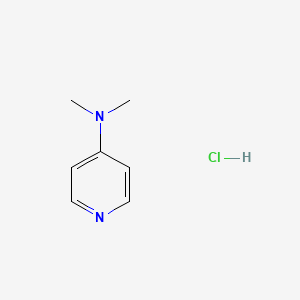
![Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate](/img/structure/B8296226.png)



![7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one](/img/structure/B8296271.png)
